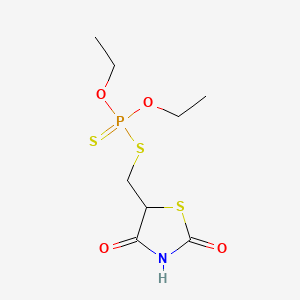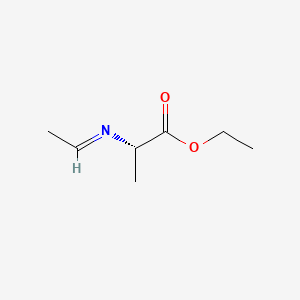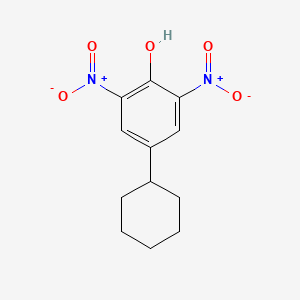
4-Cyclohexyl-2,6-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-2,6-dinitrophenol is an aromatic nitro compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is known for its yellow crystalline appearance and is used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dinitrophenol typically involves the nitration of cyclohexylphenol. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 2 and 6 positions on the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products:
Oxidation: Formation of cyclohexylquinone derivatives.
Reduction: Production of 4-cyclohexyl-2,6-diaminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclohexyl-2,6-dinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative phosphorylation.
Industry: Employed in the production of dyes, pesticides, and other chemical intermediates
Mécanisme D'action
The primary mechanism of action of 4-Cyclohexyl-2,6-dinitrophenol involves the uncoupling of oxidative phosphorylation. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate. The compound targets mitochondrial proteins and enzymes involved in the electron transport chain .
Comparaison Avec Des Composés Similaires
- 2,4-Dinitrophenol
- 2-Cyclohexyl-4,6-dinitrophenol
- 2,4-Dinitro-6-cyclohexylphenol
Comparison: 4-Cyclohexyl-2,6-dinitrophenol is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other dinitrophenols. This uniqueness affects its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
4097-58-9 |
|---|---|
Formule moléculaire |
C12H14N2O5 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-cyclohexyl-2,6-dinitrophenol |
InChI |
InChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
Clé InChI |
FQTXZQQAXMVGTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


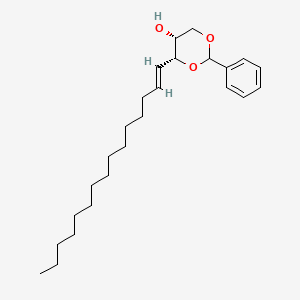
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)

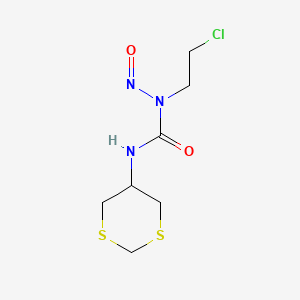
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)

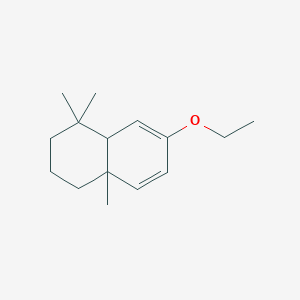
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

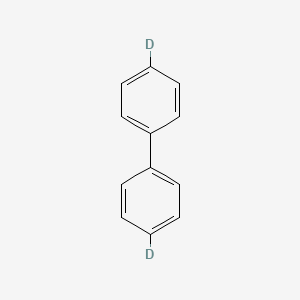
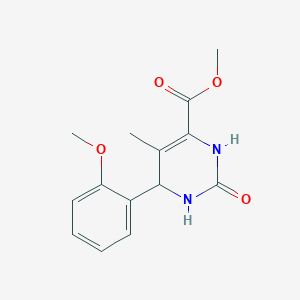
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)
